molecular formula C12H8F3N5O B045099 N(2)-(3-Trifluoromethylphenyl)guanine CAS No. 123994-68-3

N(2)-(3-Trifluoromethylphenyl)guanine

Cat. No. B045099
M. Wt: 295.22 g/mol
InChI Key: IOWPKEYIXBBDOQ-UHFFFAOYSA-N
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Patent
US04358613

Procedure details

The procedure of Example 4 was repeated, except that the solution of aniline in TMPG was replaced with a solution of n-butylamine (36.6 g, 0.5 mole) in triethylamine (51 g, 0.5 mole). Workup and distillation, as indicated, yielded 72.0 g (0.42 mole) of N"-butyl-N,N,N',N'-tetramethyl guanidine, bp. 31°-32° C. at 0.03 mm, nD22.3 1.4600, which corresponded to 84% yield of the theory.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
36.6 g
Type
reactant
Reaction Step Two
Quantity
51 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1C=C[CH:5]=[CH:4][CH:3]=1.C(N)CCC.[CH2:13]([N:15]([CH2:18]C)[CH2:16]C)C.C1C=[C:24]([NH:26][C:27]2NC3N=CNC=3C(=O)N=2)C=C(C(F)(F)F)C=1>>[CH2:2]([N:1]=[C:13]([N:26]([CH3:27])[CH3:24])[N:15]([CH3:18])[CH3:16])[CH2:3][CH2:4][CH3:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC=C1
Step Two
Name
Quantity
36.6 g
Type
reactant
Smiles
C(CCC)N
Step Three
Name
Quantity
51 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC(=C1)NC2=NC(=O)C3=C(N2)N=CN3)C(F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Workup and distillation

Outcomes

Product
Name
Type
product
Smiles
C(CCC)N=C(N(C)C)N(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.42 mol
AMOUNT: MASS 72 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.